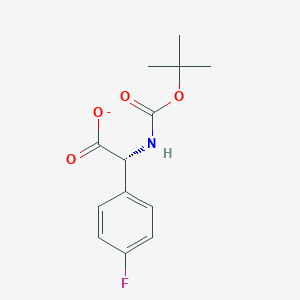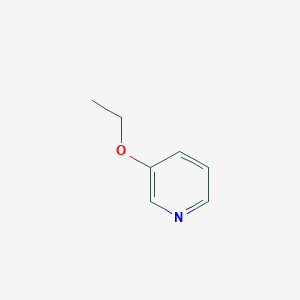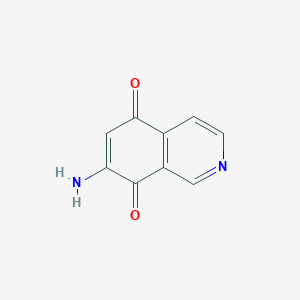
5,6,7,8-Tetrahydroquinoline-2-carbonitrile
概要
説明
5,6,7,8-Tetrahydroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H10N2 . It has a molecular weight of 158.2 and is a white solid . The IUPAC name for this compound is 5,6,7,8-tetrahydro-2-quinolinecarbonitrile .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile involves a reaction with N,N-Dimethylcarbamoyl chloride in dichloromethane at 20℃ . This is followed by a reaction with sodium hydroxide in dichloromethane and water for approximately 10 minutes . The reaction mixture is then extracted with CH2Cl2, dried, and concentrated . The residue obtained is purified by silica gel column chromatography .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinoline-2-carbonitrile is 1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4H2 . The InChI Key is HWVIKBAAKYHVHW-UHFFFAOYSA-N .科学的研究の応用
1. Synthesis Methodologies
5,6,7,8-Tetrahydroquinoline-2-carbonitrile and its derivatives have been a subject of study for their efficient synthesis methods. Mogle et al. (2015) described a green and efficient method for synthesizing 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives using bleaching earth clay and PEG-400 as a recyclable and green catalyst, highlighting the catalyst's recyclability and avoidance of hazardous reagents (Mogle, Kamble, Hese, & Dawane, 2015). Similarly, Dyachenko et al. (2015) synthesized substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles via a condensation method, which included X-ray analysis to determine the structure of certain derivatives (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
2. Pharmaceutical Applications
The compounds synthesized from 5,6,7,8-tetrahydroquinoline-2-carbonitrile have been evaluated for their potential pharmaceutical applications. For instance, Gholap et al. (2007) synthesized and evaluated the antifungal properties of a series of these derivatives, investigating the relationship between functional group variation and biological activity (Gholap et al., 2007). Additionally, Abd El-Salam et al. (2009) conducted docking studies to identify potential anti-inflammatory lead compounds derived from 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, with in vivo evaluation showing significant anti-inflammatory activity (Abd El-Salam, Abou El Ella, Ismail, & Abdullah, 2009).
3. Chemosensors and Functionalized Compounds
Shally et al. (2020) developed novel chemosensors using 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile and related compounds for selective identification of Pd2+ ions, indicating their use in detecting specific metal ions with low limits of detection (Shally et al., 2020). Additionally, Damera and Pagadala (2023) focused on the eco-friendly construction of multi-functionalized benzenes using derivatives of 5,6,7,8-tetrahydroquinoline-2-carbonitrile, emphasizing their potential in green chemistry applications (Damera & Pagadala, 2023).
Safety And Hazards
The safety information for 5,6,7,8-Tetrahydroquinoline-2-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5,6,7,8-tetrahydroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVIKBAAKYHVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466059 | |
| Record name | 5,6,7,8-tetrahydroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoline-2-carbonitrile | |
CAS RN |
150459-78-2 | |
| Record name | 5,6,7,8-tetrahydroquinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)
![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)




![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)

